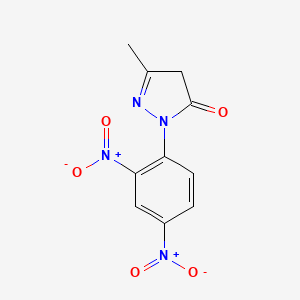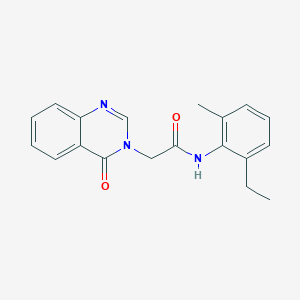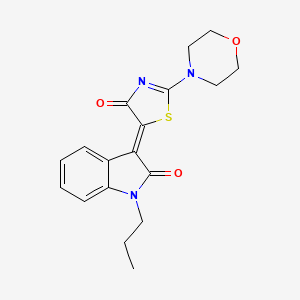
3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a dinitrophenyl group and a methyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- typically involves the condensation of ethyl acetoacetate with phenylhydrazine to form 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include pyrazole derivatives, hydrazine derivatives, and substituted pyrazolones.
Wissenschaftliche Forschungsanwendungen
3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- involves its interaction with various molecular targets. The compound can inhibit specific enzymes, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The dinitrophenyl group can also interact with cellular proteins, affecting their function and leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- include:
5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Lacks the dinitrophenyl group, resulting in different chemical properties and biological activities.
2-(2,4-Dinitrophenyl)-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but different substitution pattern, leading to variations in reactivity and applications
The uniqueness of 3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
3718-29-4 |
|---|---|
Molekularformel |
C10H8N4O5 |
Molekulargewicht |
264.19 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H8N4O5/c1-6-4-10(15)12(11-6)8-3-2-7(13(16)17)5-9(8)14(18)19/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
OTABPJFJMIHGIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-Chlorobenzyl)-8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11979107.png)



![3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B11979120.png)
![2-(2-Chloro-phenylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11979127.png)

![3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11979132.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979137.png)
![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11979138.png)
![2,6-Dimethoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B11979156.png)
![Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979159.png)
![2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11979169.png)
![butyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11979170.png)
